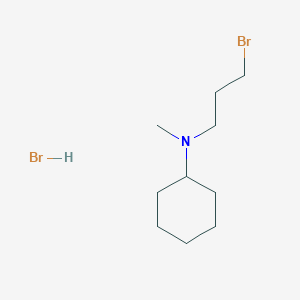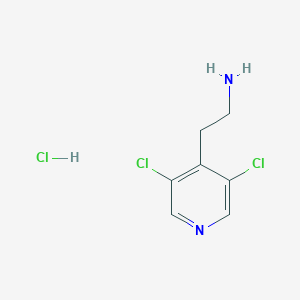![molecular formula C20H37N3OSn B2779805 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine CAS No. 1416251-41-6](/img/structure/B2779805.png)
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine is a chemical compound with the molecular formula C20H37N3OSn. It is characterized by the presence of a pyrimidine ring substituted with a tributylstannyl group and a morpholine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine typically involves the stannylation of a pyrimidine derivative followed by the introduction of a morpholine ring. One common synthetic route includes:
Stannylation: The pyrimidine derivative is reacted with a tributylstannyl reagent under specific conditions to introduce the tributylstannyl group.
Morpholine Introduction: The stannylated pyrimidine is then reacted with morpholine to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a stannylated precursor to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various electrophiles. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of advanced materials and in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo transmetalation, where the tin atom transfers its organic group to a metal catalyst, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine can be compared with other stannylated pyrimidine derivatives, such as:
- 4-[4-(Trimethylstannyl)pyrimidin-2-yl]morpholine
- 4-[4-(Triethylstannyl)pyrimidin-2-yl]morpholine
These compounds share similar structural features but differ in the size and reactivity of the stannyl group. The tributylstannyl group in this compound provides unique reactivity and stability, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
tributyl-(2-morpholin-4-ylpyrimidin-4-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N3O.3C4H9.Sn/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;3*1-3-4-2;/h1-2H,4-7H2;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLULPKRFNSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2779724.png)
![5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2779725.png)
![(E)-4-(Dimethylamino)-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2779726.png)
![9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2779727.png)


![7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2779731.png)
![7-(4-fluorophenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2779733.png)


![N-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779738.png)
![4-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2779743.png)
![2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2779744.png)
